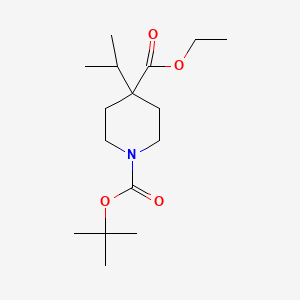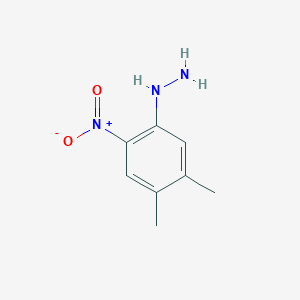![molecular formula C18H15Cl2N3O3 B1423856 N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide CAS No. 478045-93-1](/img/structure/B1423856.png)
N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide
Overview
Description
“N-[3-(2,4-Dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide” is a chemical compound with the molecular formula C18H15Cl2N3O3 . It has an average mass of 392.236 Da and a monoisotopic mass of 391.049042 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C18H15Cl2N3O3, an average mass of 392.236 Da, and a monoisotopic mass of 391.049042 Da .Scientific Research Applications
Synthesis and Reactions of Heterocyclic Compounds
A study by Krutošíková et al. (2001) explored the synthesis and reactions of 4-Oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, highlighting methodologies for preparing compounds with potential applications in material science and as intermediates in pharmaceutical synthesis. This research provides insight into the synthetic pathways that could be relevant for the compound (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
Chiral Auxiliaries for Asymmetric Synthesis
Belokon’ et al. (2002) described the use of halo-substituted pyrrolidine carboxamides as chiral auxiliaries for the asymmetric synthesis of amino acids, demonstrating the utility of such compounds in producing enantiomerically pure substances, a key aspect of medicinal chemistry (Belokon’, Maleev, Petrosyan, et al., 2002).
Hydrogen Bonding in Anticonvulsant Enaminones
Research by Kubicki et al. (2000) on the hydrogen bonding in anticonvulsant enaminones, including structures similar to the query compound, underscores the importance of molecular interactions in defining the pharmacological profiles of these compounds (Kubicki, Bassyouni, & Codding, 2000).
Methylation to Enhance Analgesic Properties
Ukrainets et al. (2015) investigated the methylation of pyridine moieties in certain molecules to enhance their analgesic properties, offering a perspective on chemical modifications to improve biological activities (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
2,4-dichlorobenzyl alcohol, a related compound, is known to have antibacterial and antiviral properties . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-22-7-2-3-15(22)17(25)21-23-8-6-16(24)13(18(23)26)9-11-4-5-12(19)10-14(11)20/h2-8,10,24H,9H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATSXFJGUKEUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)



![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester](/img/structure/B1423783.png)



![6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1423787.png)


